[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13536794
Molecular Formula: C16H31N3O3
Molecular Weight: 313.44 g/mol
* For research use only. Not for human or veterinary use.
![[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-carbamic acid tert-butyl ester -](/images/structure/VC13536794.png)
Specification
Molecular Formula | C16H31N3O3 |
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Molecular Weight | 313.44 g/mol |
IUPAC Name | tert-butyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]amino]cyclohexyl]carbamate |
Standard InChI | InChI=1S/C16H31N3O3/c1-10(2)13(17)14(20)18-11-6-8-12(9-7-11)19-15(21)22-16(3,4)5/h10-13H,6-9,17H2,1-5H3,(H,18,20)(H,19,21)/t11?,12?,13-/m0/s1 |
Standard InChI Key | VITPGSWQMNLWRH-BPCQOVAHSA-N |
Isomeric SMILES | CC(C)[C@@H](C(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C)N |
SMILES | CC(C)C(C(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C)N |
Canonical SMILES | CC(C)C(C(=O)NC1CCC(CC1)NC(=O)OC(C)(C)C)N |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound’s IUPAC name, tert-butyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]amino]cyclohexyl]-N-methylcarbamate, reflects its multi-component structure . Key features include:
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Cyclohexyl scaffold: A six-membered carbocyclic ring substituted at the 4-position.
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Amide linkage: Connects the cyclohexyl group to the (2S)-2-amino-3-methylbutanoyl moiety.
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Carbamate group: Comprising a methyl-substituted nitrogen and a tert-butyl ester.
The stereochemistry at the C2 position of the amino acid residue is explicitly (S)-configured, critical for potential biological interactions.
Table 1: Fundamental Molecular Properties
Property | Value |
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Molecular Formula | C₁₇H₃₃N₃O₃ |
Molecular Weight | 327.5 g/mol |
IUPAC Name | tert-butyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]amino]cyclohexyl]-N-methylcarbamate |
SMILES | CC(C)C@@HN |
InChIKey | OHSIXMJTPZUKHQ-RUXDESIVSA-N |
PubChem CID | 66566345 |
Synthetic Methodologies
Multi-Step Synthesis
The synthesis involves sequential protection, coupling, and deprotection steps :
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Amino Acid Preparation: (2S)-2-amino-3-methylbutanoic acid (L-valine analog) is Boc-protected using di-tert-butyl dicarbonate under basic conditions .
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Cyclohexylamine Functionalization: The cyclohexylamine derivative undergoes N-methylation via reductive amination or alkylation, followed by carbamate formation with tert-butyl chloroformate.
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Amide Coupling: The Boc-protected amino acid is activated (e.g., using HOBt/EDCI) and coupled to the cyclohexylamine intermediate.
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Deprotection: Selective removal of the Boc group under acidic conditions (e.g., methanesulfonic acid in tert-butyl acetate) yields the final compound .
Table 2: Representative Synthetic Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Boc Protection | Boc₂O, NaHCO₃, THF/H₂O | 85% |
N-Methylation | CH₃I, K₂CO₃, DMF | 78% |
Carbamate Formation | ClCOOtBu, Et₃N, CH₂Cl₂ | 90% |
Amide Coupling | HOBt, EDCI, DIPEA, DMF | 82% |
Boc Deprotection | MeSO₃H, tBuOAc/CH₂Cl₂ | 95% |
Chemical Reactivity and Stability
Hydrolysis Pathways
The tert-butyl carbamate group undergoes acid-catalyzed hydrolysis to yield the corresponding carbamic acid, which further decarboxylates under elevated temperatures :
This reactivity is exploited in prodrug strategies, where the tert-butyl ester serves as a protective group for amine functionalities .
Stereochemical Integrity
The (S)-configuration at the amino acid residue remains stable under standard synthetic conditions but may racemize under strongly acidic or basic environments. Nuclear Overhauser Effect (NOE) NMR studies confirm retention of stereochemistry post-synthesis.
Analytical Characterization
Spectroscopic Profiling
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¹H/¹³C NMR: Distinct signals for tert-butyl (δ 1.4 ppm, 9H), methylcarbamate (δ 3.0 ppm, 3H), and cyclohexyl protons (δ 1.2–2.1 ppm).
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Mass Spectrometry: ESI-MS shows [M+H]⁺ at m/z 328.5, with fragmentation ions at m/z 272.4 (loss of tert-butyl) and 155.2 (cyclohexylamide).
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